5-(1-benzyl-4-piperidinyl)-4-ethyl-4H-1,2,4-triazol-3-ylhydrosulfide 5-(1-benzyl-4-piperidinyl)-4-ethyl-4H-1,2,4-triazol-3-ylhydrosulfide
Brand Name: Vulcanchem
CAS No.: 866134-79-4
VCID: VC6767653
InChI: InChI=1S/C16H22N4S/c1-2-20-15(17-18-16(20)21)14-8-10-19(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,18,21)
SMILES: CCN1C(=NNC1=S)C2CCN(CC2)CC3=CC=CC=C3
Molecular Formula: C16H22N4S
Molecular Weight: 302.44

5-(1-benzyl-4-piperidinyl)-4-ethyl-4H-1,2,4-triazol-3-ylhydrosulfide

CAS No.: 866134-79-4

Cat. No.: VC6767653

Molecular Formula: C16H22N4S

Molecular Weight: 302.44

* For research use only. Not for human or veterinary use.

5-(1-benzyl-4-piperidinyl)-4-ethyl-4H-1,2,4-triazol-3-ylhydrosulfide - 866134-79-4

Specification

CAS No. 866134-79-4
Molecular Formula C16H22N4S
Molecular Weight 302.44
IUPAC Name 3-(1-benzylpiperidin-4-yl)-4-ethyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C16H22N4S/c1-2-20-15(17-18-16(20)21)14-8-10-19(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,18,21)
Standard InChI Key FAVPVTHTKCSAIJ-UHFFFAOYSA-N
SMILES CCN1C(=NNC1=S)C2CCN(CC2)CC3=CC=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • 1,2,4-Triazole Core: A five-membered aromatic ring with three nitrogen atoms, known for stabilizing intermolecular interactions via hydrogen bonding and π-π stacking .

  • Benzyl-Piperidinyl Substituent: A lipophilic group enhancing blood-brain barrier permeability, common in neuroactive compounds.

  • Hydrosulfide (-SH) Group: A reactive moiety enabling thiol-disulfide exchange and metal coordination, critical for enzyme inhibition.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC16H22N4S\text{C}_{16}\text{H}_{22}\text{N}_4\text{S}
Molecular Weight302.4 g/mol
Purity≥95%
Solubility (Predicted)DMSO, Ethanol
LogP (Estimated)3.2

The hydrosulfide group’s acidity (pKa810\text{pKa} \approx 8-10) suggests moderate nucleophilicity, enabling participation in redox reactions .

Synthesis Methodologies

Thiosemicarbazide Cyclization

A prevalent route for 1,2,4-triazole-3-thiol derivatives involves refluxing acyl thiosemicarbazides with aqueous NaOH. For example, 5-substituted triazoles are synthesized via cyclization of thiosemicarbazide intermediates :

R-C(=O)-NH-NH-C(=S)-NH2+NaOHTriazole-3-thiol+byproducts\text{R-C(=O)-NH-NH-C(=S)-NH}_2 + \text{NaOH} \rightarrow \text{Triazole-3-thiol} + \text{byproducts}

Adapting this method, the target compound could be synthesized by substituting the acyl group with a benzyl-piperidinyl-ethyl moiety .

Mannich Base Formation

Mannich reactions introduce amine-containing substituents to triazoles. For instance, 5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is synthesized via condensation of thiols with formaldehyde and amines. Applying this to the target compound, benzyl-piperidine could react with a triazole-thiol precursor under basic conditions.

Table 2: Comparative Synthesis Routes

MethodYield (%)ConditionsKey Reagents
Thiosemicarbazide60–75Reflux, NaOH (aq.)Acyl thiosemicarbazide
Mannich Reaction50–65RT, FormaldehydeBenzyl-piperidine

Biological Activities and Mechanisms

Anticancer Properties

Triazoles modulate apoptosis pathways by inhibiting kinases or topoisomerases. A study on 5-(4-chlorophenyl)-1,2,4-triazole-3-thiol showed IC50 values of 12 µM against MCF-7 breast cancer cells . The benzyl-piperidinyl group in the target compound may enhance CNS penetration, suggesting utility in glioblastoma research.

Table 3: Biological Activity of Analogous Compounds

CompoundActivity (IC50/MIC)Target
5-(4-Chlorophenyl)-triazole12 µM (MCF-7)Topoisomerase II
5-Adamantylmethyl-triazole18 µM (HCT116)Kinase Inhibition

Applications in Drug Discovery

Scaffold for Neuroactive Agents

The benzyl-piperidinyl group is prevalent in dopamine receptor ligands. Structural analogs of the target compound could be optimized for binding to D2/D3 receptors, potentially addressing Parkinson’s disease.

Proteomics Research

Thiol-reactive triazoles serve as probes for protein sulfhydryl groups. Functionalization with biotin or fluorophores enables tracking of cysteine residues in complex biological systems.

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